Chlorpyrifos-fenvalerate mixt.
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Overview
Description
Chlorpyrifos-fenvalerate mixture is a combination of two active ingredients: chlorpyrifos and fenvalerate. Chlorpyrifos is an organophosphate insecticide, acaricide, and nematicide, while fenvalerate is a synthetic pyrethroid insecticide. This mixture is commonly used in agriculture to control a wide range of pests due to its broad-spectrum activity and synergistic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorpyrifos: is synthesized through a multi-step process involving the reaction of 3,5,6-trichloro-2-pyridinol with diethyl phosphorochloridothioate. The reaction is typically carried out in the presence of a base such as sodium hydroxide, and the product is purified through distillation or recrystallization.
Fenvalerate: is synthesized by reacting 2-(4-chlorophenyl)-3-methylbutyronitrile with cyano(3-phenoxyphenyl)methyl acetate in the presence of a base such as sodium methoxide. The reaction mixture is then subjected to hydrolysis and esterification to yield fenvalerate.
Industrial Production Methods
In industrial settings, the production of chlorpyrifos and fenvalerate involves large-scale chemical reactors and continuous processing techniques. The raw materials are fed into the reactors, and the reactions are carefully controlled to optimize yield and purity. The final products are then formulated into various pesticide formulations, such as emulsifiable concentrates and wettable powders.
Chemical Reactions Analysis
Types of Reactions
Chlorpyrifos: undergoes hydrolysis, oxidation, and photodegradation. Hydrolysis occurs in the presence of water, leading to the formation of 3,5,6-trichloro-2-pyridinol and diethyl phosphorothioic acid. Oxidation can occur in the presence of strong oxidizing agents, resulting in the formation of chlorpyrifos oxon.
Fenvalerate: undergoes hydrolysis and photodegradation. Hydrolysis leads to the formation of 3-phenoxybenzoic acid and 2-(4-chlorophenyl)-3-methylbutyric acid. Photodegradation occurs under UV light, resulting in the breakdown of the fenvalerate molecule into various smaller fragments.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate
Photodegradation: UV light exposure
Major Products Formed
Chlorpyrifos: 3,5,6-trichloro-2-pyridinol, diethyl phosphorothioic acid, chlorpyrifos oxon
Fenvalerate: 3-phenoxybenzoic acid, 2-(4-chlorophenyl)-3-methylbutyric acid
Scientific Research Applications
Chlorpyrifos-fenvalerate mixture has been extensively studied for its applications in various fields:
Agriculture: Used to control a wide range of pests in crops such as corn, cotton, and soybeans.
Environmental Science: Studied for its impact on soil and water quality, as well as its degradation pathways.
Toxicology: Research on the toxic effects of chlorpyrifos and fenvalerate on non-target organisms, including humans.
Bioremediation: Investigated for its potential to be degraded by microbial consortia, leading to the development of bioremediation strategies.
Mechanism of Action
Chlorpyrifos: acts by inhibiting acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system. This inhibition leads to the accumulation of acetylcholine, causing continuous nerve impulse transmission and ultimately resulting in the paralysis and death of the pest .
Fenvalerate: works by disrupting the normal functioning of the sodium channels in the nerve cells of insects. This disruption leads to prolonged nerve excitation, paralysis, and death of the pest .
Comparison with Similar Compounds
Chlorpyrifos: is similar to other organophosphate insecticides such as malathion and diazinon. chlorpyrifos is more persistent in the environment and has a broader spectrum of activity .
Fenvalerate: is similar to other synthetic pyrethroids such as permethrin and cypermethrin. Fenvalerate is known for its high potency and long-lasting residual activity .
Conclusion
The chlorpyrifos-fenvalerate mixture is a powerful combination used in pest control due to its broad-spectrum activity and synergistic effects. Its preparation involves complex synthetic routes and industrial production methods. The compound undergoes various chemical reactions, and its mechanism of action involves targeting the nervous system of pests. It has numerous scientific research applications and is compared with similar compounds for its unique properties.
Properties
CAS No. |
65272-44-8 |
---|---|
Molecular Formula |
C34H33Cl4N2O6PS |
Molecular Weight |
770.5 g/mol |
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 2-(4-chlorophenyl)-3-methylbutanoate;diethoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane |
InChI |
InChI=1S/C25H22ClNO3.C9H11Cl3NO3PS/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21;1-3-14-17(18,15-4-2)16-9-7(11)5-6(10)8(12)13-9/h3-15,17,23-24H,1-2H3;5H,3-4H2,1-2H3 |
InChI Key |
FKXKRUWSHHMRDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl.CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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